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Get Quote

The table below summarizes key findings from clinical trials for Zimlovisertib and other kinase inhibitors.

Efficacy and Safety in Hidradenitis Suppurativa (HS) [1]

| Intervention (Mechanism) | HiSCR at Week 16 (% of patients) | Difference vs. Placebo (90% CI) |

Incidence of TEAEs | | :--- | :--- | :--- | :--- | | Placebo | 33.3% (16/48) | - | 47.9% (23/48) | | Zimlovisertib

(IRAK4i) | 34.0% (16/47) | +0.7 (-15.2 to +16.7) | 55.3% (26/47) | | Ropsacitinib (TYK2i) | 37.0% (17/46) |

+3.5 (-12.6 to +19.6) | 61.7% (29/47) | | Brepocitinib (JAK1/TYK2i) | 51.9% (27/52) | +18.7 (+2.7 to

+34.6) | 57.7% (30/52) | | Efficacy and Safety in Rheumatoid Arthritis (RA) [2] | | Intervention | Mean

CFB in DAS28-CRP at Week 12 | Comparison vs Tofacitinib | Incidence of TEAEs | | Tofacitinib 11 mg

(JAKi) | -2.30 | - | 58.8% (60/102) | | Zimlovisertib 400 mg | Data not fully specified in results | Data not

fully specified in results | Aggregate data provided | | Zimlovisertib + Tofacitinib | -2.65 | P = 0.032 |

Aggregate data provided | | Zimlovisertib + Ritlecitinib | -2.35 | Not significant | Aggregate data provided |

Abbreviations: CFB: Change from baseline; DAS28-CRP: Disease Activity Score 28-joints using C-reactive

protein; HiSCR: Hidradenitis Suppurativa Clinical Response; TEAEs: Treatment-Emergent Adverse Events.

Molecular and Pharmacological Profile

This table compares the key non-clinical characteristics of Zimlovisertib and other inhibitors.
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Inhibitor Name
Primary
Target(s)

Reported
Potency (IC50)

Key Characteristics & Notes

Zimlovisertib
(PF-06650833)

IRAK4 0.2 nM [3] Highly selective; reversible inhibitor; low

absolute oral bioavailability (17.4%) [4].

Pacritinib JAK2, FLT3,

IRAK1, IRAK4

IRAK1: 6 nM;

IRAK4: 177 nM
[5]

Also inhibits JAK2; approved for

myelofibrosis; shown to inhibit HIV-RNA
mediated inflammation [5].

ND2158 IRAK4 Information not in
search results

Preclinical compound; shown to disrupt
inflammatory pathways and delay CLL

development in mouse models [6].

Brepocitinib JAK1, TYK2 Information not in

search results

Outperformed placebo and selective

TYK2/IRAK4 inhibitors in HS trial [1].

Experimental Protocols from Key Studies

To help you interpret the data, here are the methodologies from the cited clinical trials.

1. Hidradenitis Suppurativa (HS) Trial [1]

Study Design: Phase 2a, double-blind, randomized, placebo-controlled, parallel-group trial (Umbrella

design).
Participants: Adults with moderate-to-severe HS.

Intervention & Dosing: Participants were randomly assigned (1:1:1:1) to receive once-daily oral
doses of:

Brepocitinib 45 mg
Zimlovisertib 400 mg

Ropsacitinib 400 mg
Placebo

Duration: 16 weeks.
Primary Endpoint: Percentage of participants achieving HiSCR at week 16. HiSCR is defined as at

least a 50% reduction in total abscess and inflammatory nodule count, with no increase in abscess or
draining fistula count.

Analysis: A "lost-to-follow-up = non-responder" approach was used for the primary analysis.
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2. Rheumatoid Arthritis (RA) Trial [2]

Study Design: Phase 2, randomized clinical trial.
Participants: Patients with moderate to severe active RA and an inadequate response to

methotrexate.
Intervention & Dosing: Patients were randomized to one of five treatment arms for 24 weeks:

Zimlovisertib 400 mg + Tofacitinib 11 mg
Zimlovisertib 400 mg + Ritlecitinib 100 mg

Zimlovisertib 400 mg
Ritlecitinib 100 mg

Tofacitinib 11 mg
Primary Endpoint: Change from baseline in DAS28-CRP at week 12.

IRAK4's Role in Inflammation and Inhibitor Mechanism

The following diagram illustrates the signaling pathway targeted by these inhibitors and the context of the

HS clinical trial.
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In the HS trial, the superior efficacy of the JAK1/TYK2 inhibitor Brepocitinib over the selective IRAK4

inhibitor Zimlovisertib suggests that targeting signaling pathways broader than or downstream of IRAK4

may be more effective for this specific disease [1].

Interpretation of Comparative Data

The clinical data reveals a nuanced picture:

Condition-Dependent Efficacy: Zimlovisertib's performance varies by disease. It did not show a

significant benefit over placebo in Hidradenitis Suppurativa as a monotherapy [1], but in Rheumatoid
Arthritis, its combination with Tofacitinib was more effective than Tofacitinib alone [2]. This highlights

that the therapeutic value of IRAK4 inhibition is likely context-specific.
Target Selection Insight: The superior efficacy of Brepocitinib (JAK1/TYK2i) over selective IRAK4

and TYK2 inhibitors in HS suggests that for some inflammatory conditions, targeting multiple points in
the inflammatory signaling network (like JAK/STAT) is more effective than precise inhibition of the

proximal IRAK4 signal [1].
Combination Potential: The positive result in RA for Zimlovisertib + Tofacitinib points to a

promising strategy of combining IRAK4 inhibition with other mechanism(s) of action to enhance
therapeutic response [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Zimlovisertib in Clinical Trials: Efficacy and Safety]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b539190#zimlovisertib-vs-

other-irak4-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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